molecular formula C8H7N3O B070697 1H-Benzo[d]imidazole-4-carboxamide CAS No. 188106-81-2

1H-Benzo[d]imidazole-4-carboxamide

Cat. No.: B070697
CAS No.: 188106-81-2
M. Wt: 161.16 g/mol
InChI Key: JJDMKDXGNVJWCD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1H-Benzimidazole-4-carboxamide is Poly [ADP-ribose] polymerase 1 (PARP-1) . PARP-1 is a protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

1H-Benzimidazole-4-carboxamide interacts with its target, PARP-1, by inhibiting its activity . This interaction results in the prevention of PARP-1 from repairing DNA damage in cancer cells, leading to cell death .

Biochemical Pathways

The inhibition of PARP-1 affects the DNA repair pathway. When PARP-1 is inhibited, DNA damage accumulates in the cell, leading to cell death . This is particularly effective in cancer cells, which often have defects in other DNA repair pathways, making them more reliant on PARP-1 for survival .

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed and exhibit good bioavailability .

Result of Action

The inhibition of PARP-1 by 1H-Benzimidazole-4-carboxamide leads to the accumulation of DNA damage in cells. This is particularly detrimental to cancer cells, leading to their death . Some benzimidazole derivatives have shown potent in vitro antimicrobial activity , and others have shown strong anti-proliferative activity against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of 1H-Benzimidazole-4-carboxamide can be influenced by various environmental factors. For instance, the pH level can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s bioavailability . .

Biochemical Analysis

Biochemical Properties

1H-Benzimidazole-4-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a compound that induces the Interferon-Stimulated Response Elements (ISRE) promoter sequence, specific cellular Interferon-Stimulated Genes (ISGs), and the phosphorylation of Interferon Regulatory Factor (IRF) 3 . The nature of these interactions is primarily through binding, leading to changes in the activity of these biomolecules .

Cellular Effects

1H-Benzimidazole-4-carboxamide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to prime the cellular response to transfected plasmid DNA, leading to potent synergistic effects on IFN-β secretion and ISG expression levels .

Molecular Mechanism

The molecular mechanism of action of 1H-Benzimidazole-4-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to induce the ISRE promoter sequence, specific cellular ISGs, and the phosphorylation of IRF3 .

Temporal Effects in Laboratory Settings

The effects of 1H-Benzimidazole-4-carboxamide change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 1H-Benzimidazole-4-carboxamide vary with different dosages in animal models

Chemical Reactions Analysis

Types of Reactions: Ara-G undergoes various chemical reactions, including phosphorylation, which is essential for its pharmacological activity. In the first and rate-limiting phosphorylation step, Ara-G is a substrate of both the mitochondrial deoxyguanosine kinase and the cytosolic deoxycytidine kinase .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Ara-G include deuterium oxide, deuterated methanol, and sodium borodeuteride . The reaction conditions typically involve controlled pH and temperature to ensure high yield and purity.

Major Products Formed: The major product formed from the phosphorylation of Ara-G is arabinosylguanine nucleotide triphosphate, which inhibits DNA synthesis and induces cell death .

Properties

IUPAC Name

1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)5-2-1-3-6-7(5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDMKDXGNVJWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435953
Record name 1H-BENZIMIDAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188106-81-2
Record name 1H-BENZIMIDAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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